molecular formula C7H6O2 B11763265 4,5-Dihydro-6H-cyclopenta[b]furan-6-one

4,5-Dihydro-6H-cyclopenta[b]furan-6-one

Cat. No.: B11763265
M. Wt: 122.12 g/mol
InChI Key: OKFKMPDLRMGGTO-UHFFFAOYSA-N
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Description

4,5-Dihydro-6H-cyclopenta[b]furan-6-one is a heterocyclic organic compound characterized by a fused ring structure consisting of a cyclopentane ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-6H-cyclopenta[b]furan-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopentenone derivatives, which undergo cyclization in the presence of catalysts such as manganese triflate and tert-butyl hydroperoxide at room temperature in water . This method offers high yield and excellent chemoselectivity.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities with high purity. Companies like ChemScene provide this compound with a purity greater than 98% .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-6H-cyclopenta[b]furan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the ring structure.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese triflate and tert-butyl hydroperoxide, as well as reducing agents and various catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxy derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4,5-Dihydro-6H-cyclopenta[b]furan-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-6H-cyclopenta[b]furan-6-one involves its interaction with specific molecular targets and pathways. The compound can form complexes with various enzymes and proteins, affecting their activity. For example, it can inhibit certain bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-6H-cyclopenta[b]furan-6-one is unique due to its specific ring structure and the presence of an oxygen atom in the furan ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

4,5-dihydrocyclopenta[b]furan-6-one

InChI

InChI=1S/C7H6O2/c8-6-2-1-5-3-4-9-7(5)6/h3-4H,1-2H2

InChI Key

OKFKMPDLRMGGTO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CO2

Origin of Product

United States

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